Tridecyl 4-hydroxybenzoate
CAS No.: 69679-32-9
Cat. No.: VC7994719
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69679-32-9 |
|---|---|
| Molecular Formula | C20H32O3 |
| Molecular Weight | 320.5 g/mol |
| IUPAC Name | tridecyl 4-hydroxybenzoate |
| Standard InChI | InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-17-23-20(22)18-13-15-19(21)16-14-18/h13-16,21H,2-12,17H2,1H3 |
| Standard InChI Key | AKVYEIVWNCVUPZ-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O |
| Canonical SMILES | CCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration
Tridecyl 4-hydroxybenzoate belongs to the class of aromatic carboxylic esters, characterized by a 4-hydroxybenzoic acid core esterified with a tridecyl alcohol moiety. The IUPAC name, tridecyl 3-(4-hydroxyphenyl)propanoate, reflects its branched structure: a phenyl group substituted with a hydroxyl group at the para position, linked via a propanoate chain to a tridecyl (13-carbon) alkyl group . The SMILES notation provides a linear representation of this topology, while the InChIKey uniquely identifies its stereochemical features.
Table 1: Key Physicochemical Properties
Spectroscopic and Computational Data
Despite the absence of experimental 3D structural data due to conformational flexibility , computational models predict a planar aromatic ring with the hydroxyl group facilitating hydrogen bonding. The ester linkage introduces rotational barriers, influencing the molecule’s physical stability and solubility. Density functional theory (DFT) simulations suggest a dipole moment of ~2.5 D, indicative of moderate polarity .
Synthesis and Production Pathways
Biocatalytic Synthesis from Renewable Feedstocks
Recent advances in microbial biosynthesis enable sustainable production of 4HBA derivatives. A 2021 study demonstrated a coenzyme-A-free multi-enzyme cascade in Escherichia coli capable of converting L-tyrosine to 4HBA with 85% conversion efficiency . This pathway involves:
-
L-Amino Acid Deaminase: Deaminates L-tyrosine to 4-hydroxyphenylpyruvate.
-
Hydroxymandelate Synthase: Catalyzes oxidative decarboxylation to 4-hydroxymandelate.
-
Mandelate Dehydrogenase/Benzoylformate Decarboxylase: Converts mandelate to 4-hydroxybenzaldehyde.
Esterification of 4HBA with tridecyl alcohol via acid-catalyzed Fischer-Speier reactions yields tridecyl 4-hydroxybenzoate. Industrial-scale production may employ lipases or immobilized catalysts to enhance selectivity and reduce energy consumption.
Table 2: Key Enzymatic Cascade Performance Metrics
| Parameter | Value |
|---|---|
| Substrate (L-Tyrosine) | 150 mM |
| Product (4HBA) | 128 ± 1 mM (17.7 ± 0.1 g/L) |
| Reaction Time | 96 hours |
| pH Optimization | 9.0 (phosphate buffer) |
Chemical Synthesis and Industrial Scalability
Functional Applications and Industrial Relevance
Preservative and Antimicrobial Agent
4HBA esters, including tridecyl 4-hydroxybenzoate, exhibit broad-spectrum antimicrobial activity, making them valuable in food, pharmaceutical, and cosmetic formulations. The compound’s lipophilic alkyl chain enhances membrane permeability, disrupting microbial cell integrity .
Polymer Plasticizers and Emulsifiers
The long alkyl chain improves compatibility with hydrophobic matrices, positioning tridecyl 4-hydroxybenzoate as a potential plasticizer for polyvinyl chloride (PVC) and cellulose derivatives. Its ester groups also facilitate emulsification in personal care products, though industrial adoption remains exploratory.
Future Directions and Research Gaps
Advanced Biocatalytic Engineering
Optimizing enzyme thermostability and substrate specificity in microbial cascades could enhance 4HBA yields, indirectly benefiting tridecyl ester production . Metabolic engineering of E. coli to overexpress aldehyde dehydrogenases may further streamline biosynthesis.
Ecotoxicological Assessments
The environmental persistence and bioaccumulation potential of tridecyl 4-hydroxybenzoate remain unstudied. Lifecycle analyses and degradation pathway elucidation are critical for sustainable deployment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume